BenchChemオンラインストアへようこそ!

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Grb2–Gab2 protein–protein interaction lung cancer virtual screening

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 384857-22-1, MFCD02815436) is a disubstituted benzaldehyde derivative with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol. It features a 3-chlorobenzyl ether at the para position and an ethoxy group at the meta position relative to the aldehyde functionality, yielding a compound with a predicted LogP of 4.13, a topological polar surface area (TPSA) of 35.53 Ų, 6 rotatable bonds, and zero hydrogen-bond donors.

Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
CAS No. 384857-22-1
Cat. No. B1595606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
CAS384857-22-1
Molecular FormulaC16H15ClO3
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl
InChIInChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
InChIKeyJFXPCJXNQRPGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 384857-22-1): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing


4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 384857-22-1, MFCD02815436) is a disubstituted benzaldehyde derivative with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol . It features a 3-chlorobenzyl ether at the para position and an ethoxy group at the meta position relative to the aldehyde functionality, yielding a compound with a predicted LogP of 4.13, a topological polar surface area (TPSA) of 35.53 Ų, 6 rotatable bonds, and zero hydrogen-bond donors . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98%, with recommended storage at 2–8°C in a sealed, dry environment .

Why Positional Isomer Substitution Is Not Tolerated for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde in Grb2–Gab2 PPI Inhibitor Synthesis


The chlorine atom position on the benzyl ring is not a trivial structural variation. In the synthesis of the Grb2–Gab2 protein–protein interaction (PPI) inhibitor AN-465-J137-985, 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde—the meta-chloro isomer—was the specific aldehyde intermediate employed; its ortho- and para-chloro positional isomers (CAS 325856-53-9 and CAS 299441-96-6, respectively) were not utilized in the validated synthetic route and would yield structurally distinct final compounds [1]. Molecular modeling of the derived inhibitor AN-465-J137-985 revealed that the 3-chlorobenzyl ring engages in a specific aromatic interaction with Phe7 of the Grb2 C-SH3 domain; altering the chlorine position to the 2- or 4-position would disrupt this interaction geometry and likely ablate inhibitory activity [2]. Furthermore, among seven virtual screening hits tested experimentally, only the compound derived from this specific 3-chlorobenzyl aldehyde intermediate demonstrated detectable inhibition of the C-SH3:Gab2 interaction [3].

Quantitative Differentiation Evidence for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde vs. Positional Isomers and Structural Analogs


Sole Validated Precursor for a Biologically Active Grb2–Gab2 PPI Inhibitor: 3-Chloro vs. 2-Chloro and 4-Chloro Isomers

In the only peer-reviewed publication employing this compound, 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde served as the critical aldehyde intermediate in the synthesis of AN-465-J137-985, a validated Grb2–Gab2 PPI inhibitor. Neither the 2-chloro nor the 4-chloro positional isomer was used or tested in this synthetic route [1]. The derived inhibitor AN-465-J137-985 was the sole active compound among seven virtual screening hits, reducing C-SH3:Gab2 affinity approximately 5-fold (KD increasing from 22 ± 2 µM to 100 ± 15 µM at 5 µM inhibitor concentration) [2].

Grb2–Gab2 protein–protein interaction lung cancer virtual screening

Anticancer Activity in Lung Cancer Cell Lines: LD50 Quantification for the AN-465-J137-985 Derivative

The final compound AN-465-J137-985, synthesized from 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde, demonstrated dose-dependent cytotoxicity in human lung cancer cell lines A549 and H1299, with LD50 values of approximately 7 µM and 5 µM, respectively [1]. Apoptosis was confirmed by annexin-V/propidium iodide staining at 8–10 µM concentrations [2]. No comparable cellular activity data exist for derivatives of the 2-chloro or 4-chloro positional isomers of this aldehyde in the same assay system.

lung adenocarcinoma cytotoxicity apoptosis

Computational Physicochemical Property Differentiation: 3-Chloro vs. 4-Chloro Isomer (LogP, Solubility Parameters)

Computationally predicted LogP values differ between the 3-chloro and 4-chloro isomers depending on the calculation method. ChemScene reports identical LogP (4.1302) and TPSA (35.53) for both isomers , while the MolAid platform reports LogP 3.8 for the 3-chloro isomer [1], and Hit2Lead/ChemBridge reports LogP 4.45 and LogSW -5.12 for the 4-chloro isomer . These discrepancies highlight the method-dependence of computational predictions and underscore the need for experimental logD determination when selecting among positional isomers for lead optimization campaigns where lipophilicity affects ADME properties.

LogP TPSA drug-likeness

Reproducible Synthetic Protocol with Quantitative Yield and Full Characterization Data

A fully characterized synthetic protocol for 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde is reported in the peer-reviewed literature: reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-chlorobenzyl chloride in the presence of Cs₂CO₃ in DMF at 70°C for 1 h afforded the product in 97% yield, with a melting point of 37–40°C [1]. Complete ¹H NMR (DMSO-d₆) and IR characterization data are provided, including the diagnostic aldehyde proton at δ 9.83 ppm and the carbonyl stretch at 1691 cm⁻¹ [2]. Subsequent reductive amination with 2-(4-methoxyphenyl)ethan-1-amine yielded the target inhibitor in 30% yield [3]. This level of experimental detail is not available for the 2-chloro or 4-chloro isomers in the context of Grb2–Gab2 inhibitor synthesis.

reductive amination building block synthetic methodology

Recommended Research and Procurement Scenarios for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 384857-22-1)


Medicinal Chemistry: Synthesis of Grb2–Gab2 Protein–Protein Interaction Inhibitors for Oncology Research

This compound is the documented aldehyde precursor for AN-465-J137-985, the only validated small-molecule inhibitor of the Grb2 C-SH3:Gab2 interaction among seven virtual screening hits tested. The derived inhibitor reduces binding affinity ~5-fold (KD from 22 µM to 100 µM) and exhibits LD50 values of 5–7 µM in A549 and H1299 lung cancer cell lines with confirmed apoptosis induction [1]. Researchers pursuing SAR around this chemotype should procure the 3-chloro positional isomer specifically, as the 2-chloro and 4-chloro isomers are not validated for this target.

Chemical Biology: Probe Development for Studying Adaptor Protein Signaling Networks

The Grb2–Gab2 signaling axis is implicated in multiple cancer types, including breast, gastric, and hematological malignancies. The AN-465-J137-985 inhibitor derived from this aldehyde provides a tool compound with a defined binding mode (chlorobenzyl–Phe7 aromatic interaction, central phenyl–Tyr51, methoxyphenyl–Trp35) [1]. Procuring the exact 3-chlorobenzyl building block ensures fidelity to the published probe structure and enables reproducible chemical biology experiments.

Synthetic Methodology: Building Block for Reductive Amination and Parallel Library Synthesis

The aldehyde functionality of 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde is amenable to reductive amination with primary amines, as demonstrated by its reaction with 2-(4-methoxyphenyl)ethan-1-amine in methanol with NaBH₄ to yield the corresponding secondary amine [1]. This reactivity, combined with the compound's commercial availability at ≥98% purity and the published 97% synthetic yield , makes it a reliable building block for parallel synthesis of focused libraries exploring diversity at the amine coupling partner.

Computational Chemistry: Pharmacophore Modeling and Docking Studies for SH3 Domain Inhibitors

The compound's well-defined computational profile (LogP 4.13, TPSA 35.53, 6 rotatable bonds, 0 HBD, 3 HBA) [1] and its crystallographically informed binding pose within the Grb2 C-SH3 domain provide a validated starting point for pharmacophore modeling and structure-based virtual screening campaigns targeting SH3 domain-mediated PPIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.